3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Overview
Description
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Spiro compounds, characterized by their two rings sharing a single atom, offer a balance between conformational restriction and flexibility, making them attractive for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4One common method is the Claisen-Schmidt condensation reaction, which can be performed under microwave irradiation to produce functionalized α,β-unsaturated ketones efficiently . The reaction conditions often involve the use of aldehydes and acetone in an alkaline medium at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Claisen-Schmidt condensation reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic derivatives: Other spirocyclic compounds with similar structures and biological activities.
Uniqueness
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one stands out due to its unique combination of a spirocyclic core and a fluorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCTVWCVHAOSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=O)C(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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